2-Acetoxy-5-fluoro-toluene
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Overview
Description
2-Acetoxy-5-fluoro-toluene is a chemical compound with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol. It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-5-fluoro-toluene typically involves the acetylation of 5-fluoro-toluene. This process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions generally include maintaining a temperature range of 0-5°C to ensure the selective acetylation of the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Acetoxy-5-fluoro-toluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 2-carboxy-5-fluoro-toluene.
Reduction: Formation of 2-hydroxy-5-fluoro-toluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetoxy-5-fluoro-toluene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Acetoxy-5-fluoro-toluene exerts its effects involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in various biochemical pathways. The fluorine atom’s presence enhances the compound’s stability and reactivity, making it a valuable tool in chemical synthesis.
Comparison with Similar Compounds
2-Fluorotoluene: Similar in structure but lacks the acetoxy group, making it less reactive in certain chemical reactions.
4-Fluorotoluene: Another structural isomer with different reactivity and applications.
2-Chlorotoluene: Similar in structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Uniqueness: 2-Acetoxy-5-fluoro-toluene’s unique combination of an acetoxy group and a fluorine atom provides it with distinct reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4-fluoro-2-methylphenyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-5-8(10)3-4-9(6)12-7(2)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBSSVXVVAMFBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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